REACTION_CXSMILES
|
CC1C=C([CH2+]=NC(C(O)=O)C(C)C)C=CC=1.[NH2:17][CH:18]([C:22]([OH:24])=[O:23])[CH:19]([CH3:21])[CH3:20].C(=O)([O-])O.[Na+].[CH3:30][C:31]1[CH:32]=[C:33]([N:37]=[C:38]=[O:39])[CH:34]=[CH:35][CH:36]=1>>[CH3:30][C:31]1[CH:32]=[C:33]([NH:37][C:38]([NH:17][CH:18]([C:22]([OH:24])=[O:23])[CH:19]([CH3:21])[CH3:20])=[O:39])[CH:34]=[CH:35][CH:36]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=CC1)[CH2+]=NC(C(C)C)C(=O)O
|
Name
|
(RS)-N-(3-methylphenylcarbamoyl)phenylglycine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
NC(C(C)C)C(=O)O
|
Name
|
|
Quantity
|
3.36 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
5.14 mL
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=CC1)N=C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=CC1)NC(=O)NC(C(C)C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |